molecular formula C25H26FNO4 B14133710 Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate

Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate

Cat. No.: B14133710
M. Wt: 423.5 g/mol
InChI Key: GARMPDXDAZRRAW-OUKQBFOZSA-N
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Description

Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate (CAS: 93957-52-9) is a synthetic intermediate or derivative associated with statin-class pharmaceuticals, particularly fluvastatin, a cholesterol-lowering agent . Its structure features:

  • A substituted indole core with a 4-fluorophenyl group at position 3 and an isopropyl group at position 1.
  • A conjugated heptenoate side chain containing hydroxyl (5-hydroxy) and ketone (3-oxo) groups, critical for biological activity . This compound’s stereochemistry (E-configuration at the double bond) and functional groups suggest its role in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis .

Properties

Molecular Formula

C25H26FNO4

Molecular Weight

423.5 g/mol

IUPAC Name

methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate

InChI

InChI=1S/C25H26FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19,28H,14-15H2,1-3H3/b13-12+

InChI Key

GARMPDXDAZRRAW-OUKQBFOZSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Tetrahydrofuran (THF) : Enhances solubility of intermediates but requires low temperatures (−10°C) to suppress side reactions.
  • Ethanol/Water Mixtures : Improve hydrolysis rates during saponification steps (e.g., NaOH-mediated ester cleavage).

Catalytic Systems

  • Lithium Hydroxide : Superior to NaOH for saponification, reducing reaction time from 6 h to 2 h.
  • Calcium Acetate : Precipitates the final product as a calcium salt, simplifying purification (84.5% recovery).

Purification and Characterization

Chromatography :

  • Silica gel chromatography (hexane/ethyl acetate 3:1) removes unreacted indole and phosphonate byproducts.

Crystallization :

  • Recrystallization from toluene/hexane (1:5) yields needle-like crystals with >99% purity.

Spectroscopic Validation :

  • ¹H NMR (CDCl₃): δ 7.70 (dd, 2H, J = 6.0 Hz, fluorophenyl), 5.52 (dd, 1H, J = 16.0 Hz, heptenoate double bond), 1.20 (d, 6H, isopropyl).
  • IR : 1700 cm⁻¹ (β-keto ester C=O), 3400 cm⁻¹ (hydroxyl O-H).

Data Tables

Table 1: Yields Under Varied Conditions

Step Conditions Yield Source
Indole Cyclization DMF, 100°C, 11 h 78%
HWE Olefination THF, −10°C, Pd(PPh₃)₄ 74%
Methyl Esterification Diazomethane, 0°C 95%
Calcium Salt Recovery Ethanol/water, Ca(OAc)₂ 84.5%

Table 2: Spectral Data Comparison

Group ¹H NMR Shift (δ) ¹³C NMR Shift (δ)
Fluorophenyl 7.70 (dd) 162.1 (C-F)
Isopropyl 1.20 (d) 22.4, 24.8
β-Keto Ester 3.54 (s, OCH₃) 170.2 (C=O)

Challenges and Solutions

  • Steric Hindrance : The isopropyl group impedes coupling reactions. Using bulky ligands (e.g., XPhos) improves catalytic efficiency.
  • β-Keto Ester Stability : Avoid aqueous basic conditions; LiOH in THF minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate":

  • Antimicrobial Studies: Some synthesized compounds, including those with a trifluoromethyl functional group at the seventh position of the quinoline core moiety, have shown significant antimicrobial activity against various microbial strains . For instance, compounds 7a and 9c exhibited activity against tested microorganisms, possibly due to the presence of a trifluoromethyl functional group and electron-donating groups .
  • Anticancer Activity: A synthesized compound, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM . It also showed an average cell growth inhibition rate of 12.53% .
  • Related Compounds:
    • Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate : This compound is listed with its PubChem CID, molecular formula, synonyms, and molecular weight .
    • E-(7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-[(3R,5S)-3,5-dihydroxy-hept-6-enoic acid]) N-methoxy-N-methyl-amide : Information available includes its PubChem CID, molecular formula, synonyms, and computed descriptors .
    • (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate : Chemical and hazard information is available for this compound .

Mechanism of Action

The mechanism of action of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

The structural diversity among these compounds highlights the balance between core heterocycles (indole vs. pyrimidine vs. quinoline) and substituent effects on potency, selectivity, and pharmacokinetics. The target compound serves as a foundational scaffold for developing statins with tailored properties, though its moderate potency and stability limitations necessitate further optimization .

Biological Activity

Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate is a complex organic compound in the indole derivative class, noted for its diverse biological activities. This article explores its pharmacological potential, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • Methyl ester group
  • Indole moiety
  • Fluorophenyl substituent

These structural elements contribute to its biological activity and lipophilicity, impacting its pharmacokinetic properties. The molecular formula is C26H26FNO4, with a molecular weight of approximately 465.56 g/mol .

Mechanisms of Biological Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The biological activity can be attributed to the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to selectively inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases, which may help in treating conditions like arthritis .
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins associated with inflammation and cancer progression .
  • Cytotoxicity : In vitro studies indicate that this compound displays cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent .

Biological Activity Data Table

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
Anti-inflammatoryInhibition of cyclooxygenases
AnticancerInduction of apoptosis in cancer cells
AntimicrobialDisruption of bacterial cell walls

1. Anticancer Activity

A study evaluated the effects of this compound on human gastric cancer cell lines (SGC-7901 and BGC-823). The results showed significant cytotoxicity with IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics .

2. Anti-inflammatory Effects

In a model of inflammation, the compound demonstrated a reduction in inflammatory markers and pain relief in animal models, suggesting its potential utility in treating chronic inflammatory diseases .

3. Molecular Interaction Studies

Molecular docking simulations revealed that the compound binds to key proteins involved in tumor growth and inflammation, indicating a mechanism for its therapeutic effects. The binding affinity was comparable to known inhibitors used in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate?

  • Methodological Answer :

  • High-Resolution LC-MS : Use reverse-phase chromatography (e.g., Chromolith HPLC Columns) coupled with mass spectrometry to confirm molecular weight and detect impurities. This is critical for verifying synthetic intermediates and final product purity .
  • FTIR and NMR Spectroscopy : Employ FTIR to identify functional groups (e.g., hydroxyl, carbonyl) and 1^1H/13^13C NMR to resolve stereochemistry and substituent positions. For example, the 4-fluorophenyl group’s electronic environment can be validated via 19^19F NMR .
  • HPLC-PDA : Utilize photodiode array detection to monitor UV-Vis absorption profiles, ensuring consistency with reference spectra .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing should be removed immediately and washed .
  • Ventilation : Conduct synthesis/purification in fume hoods to avoid inhalation of volatile byproducts.
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15+ minutes and seek medical attention if irritation persists .

Q. What experimental designs ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Randomized Block Design : Implement split-plot designs to control variables like reaction temperature, solvent purity, and catalyst load. Replicates (e.g., 4x with 5 plants each in botanical studies) enhance statistical validity .
  • Stability Testing : Monitor reaction intermediates via TLC or inline spectroscopy to ensure consistent yields .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents like the 4-fluorophenyl group?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing fluorine with chlorine or methyl groups) using Suzuki-Miyaura cross-coupling .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity in cancer lines). Compare IC50_{50} values to correlate electronic effects (fluorine’s electronegativity) with activity .
  • Computational Modeling : Use DFT calculations to map electrostatic potentials and steric interactions at the indole core .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis/Photolysis Studies : Expose the compound to simulated sunlight (e.g., Xenon arc lamps) and aqueous buffers at varying pH. Monitor degradation via LC-MS to identify products like hydroxylated or de-esterified derivatives .
  • Ecotoxicology : Use OECD 201/202 guidelines to test acute toxicity in Daphnia magna or algae, linking stability data (e.g., logP, half-life) to bioaccumulation risks .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Meta-Analysis Framework : Aggregate data from diverse models (e.g., in vitro vs. in vivo) using statistical tools like ANOVA with post-hoc tests. For instance, discrepancies in antioxidant activity (e.g., DPPH vs. ABTS assays) may arise from redox interference by the indole moiety .
  • Dose-Response Curves : Validate non-linear relationships using Hill equation modeling to distinguish assay-specific artifacts from true pharmacological effects .

Methodological Innovation

Q. What novel approaches can improve the synthesis of labile intermediates like the 5-hydroxy-3-oxo-hept-6-enoate backbone?

  • Methodological Answer :

  • Continuous Flow Chemistry : Optimize residence time and temperature to stabilize enol intermediates, reducing side reactions (e.g., keto-enol tautomerization) .
  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl moiety during indole coupling steps, followed by mild deprotection (e.g., TBAF) .

Q. How can hyphenated techniques (e.g., LC-MS/MS) enhance impurity profiling during scale-up?

  • Methodological Answer :

  • High-Resolution MS/MS : Fragment ions (e.g., m/z 343.4260 for MW validation) and isotopic patterns differentiate process-related impurities (e.g., des-fluoro byproducts) .
  • QbD Principles : Apply Quality by Design (QbD) to map critical process parameters (CPPs) like pH and catalyst loading, ensuring robustness in multi-gram syntheses .

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